![molecular formula C8H15N3O B14327037 3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile CAS No. 111677-90-8](/img/structure/B14327037.png)
3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile is an organic compound with a complex structure that includes a hydrazinyl group, a hydroxyethyl group, and a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile typically involves the reaction of appropriate hydrazine derivatives with nitriles under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques such as distillation, crystallization, and chromatography ensures the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-[(2-Hydroxyethyl)thio]-1-propanol: An aliphatic sulfide with similar functional groups.
Propanenitrile, 3-hydroxy-: A compound with a similar nitrile group.
Uniqueness
3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
111677-90-8 |
|---|---|
Fórmula molecular |
C8H15N3O |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-[2-hydroxyethyl-(propan-2-ylideneamino)amino]propanenitrile |
InChI |
InChI=1S/C8H15N3O/c1-8(2)10-11(6-7-12)5-3-4-9/h12H,3,5-7H2,1-2H3 |
Clave InChI |
GHUAARPBNHVNPE-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN(CCC#N)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


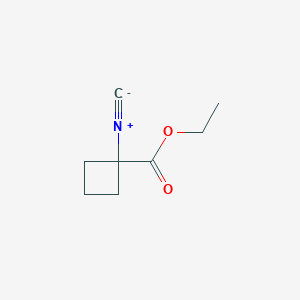
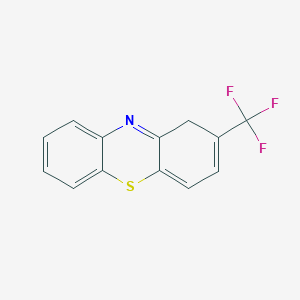
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
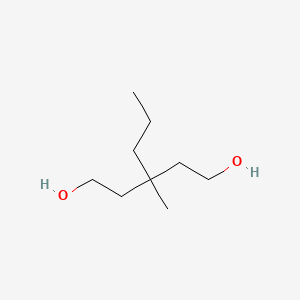
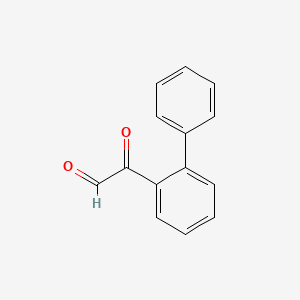
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
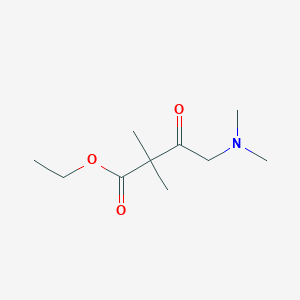


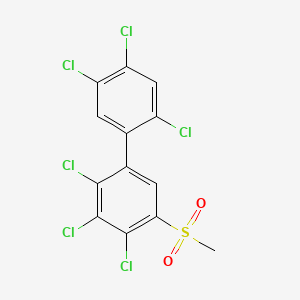
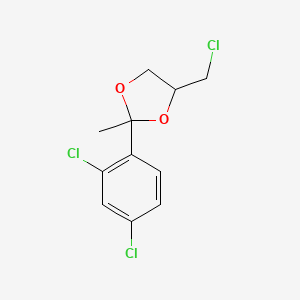
![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)
